[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)
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Overview
Description
[1,1’-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI) is a complex organic compound with a unique structure that combines biphenyl, carboxylic acid, and cyclopentafuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the carboxylic acid group: This step typically involves the oxidation of a methyl group attached to the biphenyl core using reagents such as potassium permanganate or chromium trioxide.
Cyclopentafuran ring formation: This can be accomplished through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the furan ring.
Esterification: The final step involves the esterification of the carboxylic acid group with the appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and oxidation steps, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butenyl groups, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxo groups can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives
Reduction: Formation of alcohols or reduced ketones
Substitution: Introduction of nitro or halogen groups on the biphenyl core
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of bioactive molecules.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-carboxylicacid derivatives: These compounds share the biphenyl and carboxylic acid moieties but differ in the substituents attached to the core.
Cyclopentafuran derivatives: These compounds share the cyclopentafuran ring but differ in the functional groups attached to it.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
CAS No. |
79171-99-6 |
---|---|
Molecular Formula |
C30H26O6 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-4-phenoxybut-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H26O6/c31-23(19-34-24-9-5-2-6-10-24)15-16-25-26-17-29(32)35-28(26)18-27(25)36-30(33)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-16,25-28H,17-19H2/b16-15+/t25-,26-,27-,28+/m1/s1 |
InChI Key |
QIUIWNPDEYSFOY-GWCFIWEJSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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